molecular formula C9H22ClNOSi B6218565 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride CAS No. 2742659-87-4

3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride

Cat. No.: B6218565
CAS No.: 2742659-87-4
M. Wt: 223.81 g/mol
InChI Key: CAXFCDDUOAJHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(tert-Butyldimethylsilyl)oxy]azetidine hydrochloride is a chemical compound that features an azetidine ring substituted with a tert-butyldimethylsilyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride typically involves the protection of azetidine with a tert-butyldimethylsilyl group. One common method is to react azetidine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butyldimethylsilyl)oxy]azetidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the silyl protecting group.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the silyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of azetidine derivatives without the silyl group.

Scientific Research Applications

3-[(tert-Butyldimethylsilyl)oxy]azetidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride involves its reactivity due to the presence of the silyl group. The silyl group can be easily removed under mild conditions, making the compound a useful intermediate in various chemical reactions. The azetidine ring can participate in nucleophilic and electrophilic reactions, contributing to its versatility in synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(tert-Butyldimethylsilyl)oxy]propanal
  • tert-Butyldimethylsilanol
  • 3-[(tert-Butyldimethylsilyl)oxy]methylazetidine

Uniqueness

3-[(tert-Butyldimethylsilyl)oxy]azetidine hydrochloride is unique due to its azetidine ring structure combined with a silyl protecting group. This combination provides both stability and reactivity, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

2742659-87-4

Molecular Formula

C9H22ClNOSi

Molecular Weight

223.81 g/mol

IUPAC Name

azetidin-3-yloxy-tert-butyl-dimethylsilane;hydrochloride

InChI

InChI=1S/C9H21NOSi.ClH/c1-9(2,3)12(4,5)11-8-6-10-7-8;/h8,10H,6-7H2,1-5H3;1H

InChI Key

CAXFCDDUOAJHSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CNC1.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.